Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido-thioether bridge to a 3-phenyl-1,2,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmacological applications, particularly in enzyme inhibition (e.g., Sirt2/HDAC6) and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-8-10-15(11-9-14)20-16(23)12-26-19-21-17(22-27-19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTPIIODEAJNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of phenylhydrazine with carbon disulfide to form a phenylthiohydrazine derivative, which is then cyclized with chloroacetic acid to yield the thiadiazole ring. The resulting thiadiazole compound is then reacted with ethyl 4-aminobenzoate to introduce the acetamido group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has shown potential as an antimicrobial agent, exhibiting activity against bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell growth in cancer cells.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely disrupts bacterial cell membranes or inhibits essential enzymes within the microbial cells. For its anticancer properties, the compound may interfere with cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Key Observations:
Core Structure : All compounds share a benzoate or carboxylate ester core linked to heterocyclic rings (e.g., thiadiazole, triazole, thiazole) via an acetamido-thioether bridge.
Substituent Variations: The target compound features a 3-phenyl-thiadiazole group, likely enhancing aromatic stacking interactions in enzyme binding . Replacement of thiadiazole with triazole (e.g., in ) reduces molecular weight (348.42 vs. 412.49) and may alter solubility or metabolic stability.
Pharmacological Implications :
- Compounds with thiazole-thiadiazole hybrids (e.g., ) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier permeability but enhance protease resistance.
- Carboxylic acid derivatives (e.g., compound 26 in ) show improved polarity, favoring water solubility and renal excretion.
Enzyme Inhibition Potential
- Dual Sirt2/HDAC6 Inhibitors : Analogs like ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate () demonstrate dual inhibition of Sirt2 and HDAC6, critical in cancer and neurodegenerative diseases. The 4,6-dimethylpyrimidinyl group in this compound enhances binding affinity compared to the target’s phenyl-thiadiazole .
- Thiadiazole vs.
Antimicrobial and Anti-inflammatory Activity
- Thiadiazole Derivatives : Compounds isolated from Gnaphalium polycaulon (e.g., N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide ()) show antibacterial activity, suggesting the thiadiazole-phenyl moiety is critical for microbial membrane disruption.
Physicochemical Properties
- Solubility and Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than its ethyl methacrylate analog, indicating electron-donating groups (e.g., dimethylamino) improve reactivity. This suggests substituents on the benzoate core significantly influence material properties .
Biological Activity
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and implications of this compound based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-phenyl-1,2,4-thiadiazole derivatives with acetamido groups and ethyl benzoate moieties. The general synthetic pathway includes:
- Formation of Thiadiazole : The initial step involves synthesizing the thiadiazole nucleus through a condensation reaction between phenyl hydrazine and appropriate carbonyl compounds.
- Acetamido Attachment : The thiadiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamido group.
- Esterification : Finally, the product is esterified with ethyl alcohol to yield the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in various in vitro assays:
- Cell Line Studies : In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), derivatives containing thiadiazoles demonstrated significant inhibitory effects. For instance, a related compound exhibited an IC50 value of 29 μM against HeLa cells . This suggests that modifications to the thiadiazole structure can enhance cytotoxicity.
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Proliferation : Compounds with thiadiazole rings have been shown to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Studies indicate that these compounds may trigger programmed cell death in malignant cells through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial activity . Research indicates that thiadiazole derivatives possess broad-spectrum activity against various bacterial strains and fungi:
- Bacterial Inhibition : The compound has been tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar thiadiazole derivatives:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 3d | HeLa | 29 | Anticancer |
| Compound 3b | MCF-7 | 73 | Anticancer |
| Thiadiazole Derivative A | E. coli | 15 | Antimicrobial |
These findings underscore the versatility of thiadiazole-based compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving thioether linkage formation between 3-phenyl-1,2,4-thiadiazol-5-thiol and chloroacetamide derivatives, followed by coupling with ethyl 4-aminobenzoate. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical. For example, highlights the use of DMF as a solvent and room-temperature stirring for thioether bond formation, achieving yields >85% after purification by column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Spectral techniques are essential. 1H NMR (e.g., δ 7.23–7.35 ppm for aromatic protons) and LC-MS (to confirm molecular ion peaks) are routinely used, as demonstrated in for analogous thiadiazole-triazole hybrids. FT-IR can validate key functional groups like C=O (amide I band at ~1650 cm⁻¹) and S–S bonds (500–600 cm⁻¹) .
Q. What solvents are recommended for solubility testing, and how does this impact bioactivity assays?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) are preferred due to the compound’s low aqueous solubility. notes that solubility profiles must be confirmed via UV-Vis spectroscopy at varying concentrations (e.g., 0.1–10 mM in DMSO) to avoid aggregation in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., thione-thiol tautomers in thiadiazoles) or residual solvents. recommends using deuterated solvents with controlled pH and 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Computational tools (e.g., DFT simulations) can further validate spectral assignments .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., –NO₂) on the phenyl ring or ester hydrolysis to carboxylic acids (as in ), can enhance solubility and bioavailability. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or bacterial enzymes) helps prioritize derivatives with retained binding affinity .
Q. How do researchers address stability issues during long-term storage of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) are critical. recommends storing the compound in argon-sealed vials at –20°C to prevent oxidation of the thioether moiety. HPLC monitoring (C18 columns, acetonitrile/water mobile phase) detects degradation products .
Q. What experimental designs are suitable for evaluating synergistic effects with antibiotics or anticancer agents?
- Methodological Answer : Checkerboard assays (for antibiotics) or Combenefit software (for dose-matrix analysis in cancer cells) are standard. emphasizes using isobolograms to quantify synergy (CI < 1) in antimicrobial or cytotoxic studies .
Contradiction Analysis & Troubleshooting
Q. Why do some synthetic routes yield impurities with similar Rf values, and how can this be mitigated?
- Methodological Answer : Impurities often arise from incomplete coupling or side reactions (e.g., ester hydrolysis). suggests using HPLC-DAD with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to separate and identify byproducts. Adjusting reaction stoichiometry (e.g., 1.2 equivalents of coupling agent) reduces residual starting materials .
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may stem from improper force field parameters in docking studies. recommends cross-validating results with MD simulations (e.g., GROMACS) to account for protein flexibility. Experimental validation via surface plasmon resonance (SPR) provides accurate binding affinity measurements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
